molecular formula C11H18O6S2 B3369676 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 2434-87-9

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B3369676
CAS No.: 2434-87-9
M. Wt: 310.4 g/mol
InChI Key: APMIZYLSEZLHRJ-UHFFFAOYSA-N
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Description

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-2-ene) with two methylsulfonyloxymethyl substituents at the 5- and 6-positions. The methylsulfonyloxy (–OSO₂CH₃) groups are strong electron-withdrawing substituents, making this compound highly reactive in nucleophilic substitution and polymerization reactions.

Properties

IUPAC Name

[3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIZYLSEZLHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947171
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-87-9
Record name NSC54688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyloxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted bicyclo[2.2.1]hept-2-ene derivatives.

Scientific Research Applications

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The methylsulfonyloxymethyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and molecular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6-bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene with structurally related bicyclic compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound –CH₂OSO₂CH₃ (×2) ~328.4 g/mol High reactivity due to sulfonyl leaving groups; potential cross-linking agent in polymers
5,6-Bis(hydroxymethyl)bicyclo[2.2.1]hept-2-ene –CH₂OH (×2) 154.2 g/mol Hydrophilic; used as a monomer for pH-sensitive fluorescent polymers
5,6-Bis(ethoxymethyl)bicyclo[2.2.1]hept-2-ene –CH₂OCH₂CH₃ (×2) 208.3 g/mol Hydrophobic; copolymerized for photostable materials in logic gates and sensors
5-Allyloxymethylbicyclo[2.2.1]hept-2-ene –CH₂OCH₂CH₂CH₂ (allyl) 178.2 g/mol Polymerizable via ROMP (ring-opening metathesis polymerization); used in monolithic supports
5,5'-(1,4-Phenylene)bis-bicyclo[2.2.1]hept-2-ene Phenyl-linked bicyclic cores 262.4 g/mol Rigid structure; potential applications in high-performance polymers or frameworks
5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene –N=C=S (isothiocyanate) 151.2 g/mol Reactive toward amines/thiols; used in bioconjugation or functionalized materials

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The methylsulfonyloxy groups in the target compound enhance its electrophilicity, enabling participation in nucleophilic substitutions (e.g., cross-linking reactions). This contrasts with hydroxymethyl or ethoxymethyl analogs, which are less reactive but offer tunable hydrophilicity for sensor applications .
  • Allyloxymethyl and isothiocyanate derivatives exhibit distinct reactivity: the former undergoes ROMP for polymer synthesis , while the latter reacts with biomolecules for functionalization .

Thermal and Chemical Stability :

  • Bicyclo[2.2.1]hept-2-ene derivatives with electron-withdrawing groups (e.g., sulfonyloxy) may exhibit reduced thermal stability due to increased ring strain and susceptibility to retro-Diels-Alder reactions. In contrast, phenyl-linked analogs (e.g., 5,5'-(1,4-phenylene)bis derivatives) show enhanced rigidity and stability .

Applications in Polymer Science: Hydroxymethyl and ethoxymethyl derivatives are copolymerized with naphthalimide-functionalized monomers to create pH-sensitive, fluorescent polymers for logic gates and sensing . Methylsulfonyloxymethyl groups, with their leaving-group capability, could facilitate post-polymerization modifications or cross-linking in resins, similar to diisocyanate-functionalized bicyclic compounds used in polyurethane synthesis .

Synthetic Accessibility :

  • Hydroxymethyl and ethoxymethyl substituents are typically introduced via hydrolysis or etherification of precursor halides . Sulfonyloxy groups likely require sulfonation of hydroxymethyl intermediates, a step that may involve harsh conditions (e.g., SO₃ or chlorosulfonic acid).

Biological Activity

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is a unique bicyclic compound characterized by the presence of two methylsulfonyloxymethyl groups. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its distinctive chemical properties and potential biological activities.

  • Molecular Formula : C11H18O6S2
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 2434-87-9

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]hept-2-ene with methylsulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through nucleophilic attacks by the methylsulfonyloxymethyl groups, leading to the formation of reactive intermediates that can affect biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In one study, it showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the disruption of cellular metabolism and induction of oxidative stress.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as a potential inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against selected bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay using MTT reduction method, the compound was tested on HeLa and MCF-7 cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for HeLa cells.

Cell LineIC50 (µM)
HeLa15
MCF-720

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via functionalization of norbornene derivatives. For example, hydroxyl groups in 5,6-bis(hydroxymethyl)bicyclo[2.2.1]hept-2-ene (CAS 85-39-2) can be sulfonylated using methylsulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Reaction temperature (0–25°C) and stoichiometric ratios (2.2–3.0 equivalents of sulfonylating agent) are critical to avoid side reactions like over-sulfonylation or epimerization.
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry (e.g., exo/endo configurations). For example, norbornene derivatives exhibit distinct olefinic proton signals at δ 5.8–6.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+Na]⁺ = calculated mass + 22.99).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for related bicyclo compounds in resolving stereochemical ambiguities .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to norbornene derivatives, which release volatile byproducts during reactions) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of sulfonate groups.

Advanced Research Questions

Q. How does the methylsulfonyloxy group influence the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?

  • Mechanistic Insight : The electron-withdrawing sulfonyl groups stabilize the transition state during ROMP, enhancing propagation rates. Compare with 5,6-bis(ethoxymethyl)bicyclo[2.2.1]hept-2-ene, where ether groups reduce reactivity due to electron donation .
  • Experimental Design : Use Grubbs’ catalyst (e.g., Ru-based M31 ) and monitor polymerization kinetics via in situ NMR or GPC. Optimize monomer-to-catalyst ratios (e.g., 50:1 to 500:1) to control polymer molecular weight.

Q. How can stereochemical outcomes (exo vs. endo) in derivatives of this compound be controlled during synthesis?

  • Stereochemical Control :

  • Thermodynamic vs. Kinetic Control : Higher temperatures favor exo products due to lower steric strain, while low temperatures and bulky bases (e.g., DBU) favor endo configurations .
  • Chiral Auxiliaries : Use enantiopure precursors (e.g., (1R)-configured bicyclo ketones ) to induce asymmetry in downstream reactions.

Q. What strategies resolve contradictions in reported data on the compound’s stability under acidic/basic conditions?

  • Data Reconciliation :

  • pH-Dependent Degradation : Perform stability studies in buffered solutions (pH 1–14) at 25°C and 40°C. For example, sulfonate esters hydrolyze rapidly under basic conditions (pH > 10), generating diols and methylsulfonic acid .
  • Conflicting Reports : Discrepancies may arise from impurities (e.g., residual catalysts) or solvent effects. Use ultra-pure reagents and replicate experiments with controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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